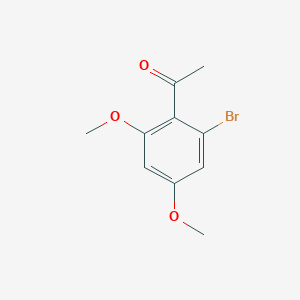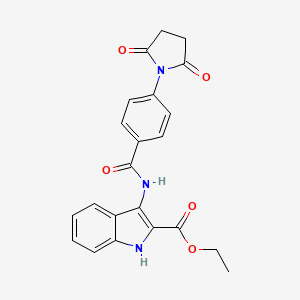
ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a pyrrolidine dione group attached to a benzamide group, which is further connected to the indole ring. This suggests that it might have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring system is aromatic, and the pyrrolidine dione group could potentially form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, the benzamide group can undergo hydrolysis, and the indole ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific substituents present .科学的研究の応用
Synthesis and Transformations
Researchers have developed methods for preparing ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through specific reactions. For instance, ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates were heated with polyphosphoric acid to yield a number of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates. This process involved transformations that resulted in the debenzoylated hydrazide upon reaction with hydrazine hydrate and afforded 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylic acid through hydrolysis, which upon heating underwent decarboxylation to give N-(5-chloro-1H-indol-3-yl)benzamide (Cucek & Verček, 2008).
Biological Evaluation and Mechanism of Action
Another study focused on the synthesis of new ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates and their evaluation for antiproliferative activity against human lung carcinoma cells. One compound, in particular, showed promising activity and was selected for further studies to understand its mechanism of action, which included inducing intrinsic apoptotic pathways and activating TRAIL-inducing death pathways (Raffa et al., 2019).
Pharmacological Activity
Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were synthesized and screened for biological activity, demonstrating low toxicity. One compound exhibited significant antiradical and anti-inflammatory activities, showing potential for therapeutic use (Zykova et al., 2016).
Nootropic Agents and Potential Therapeutic Applications
The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been explored for potential nootropic activity, highlighting the diverse applications of these compounds in enhancing cognitive function (Valenta et al., 1994).
作用機序
Target of Action
The compound ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate, also known as ethyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1H-indole-2-carboxylate, is a novel class of potential antibacterial, antifungal, and antitubercular agents Similar compounds have been shown to target enzymes such asEnoyl ACP Reductase and DHFR Enzymes , which play crucial roles in bacterial fatty acid synthesis and DNA synthesis, respectively.
Mode of Action
This inhibition could result in the disruption of essential biological processes such as fatty acid synthesis and DNA synthesis, leading to the death of the bacterial, fungal, or tubercular cells .
Biochemical Pathways
The compound appears to affect the fatty acid synthesis pathway and the DNA synthesis pathway by inhibiting the activity of Enoyl ACP Reductase and DHFR Enzymes . The downstream effects of these disruptions could include the cessation of cell growth and replication, leading to cell death .
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
将来の方向性
生化学分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
ethyl 3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-2-30-22(29)20-19(15-5-3-4-6-16(15)23-20)24-21(28)13-7-9-14(10-8-13)25-17(26)11-12-18(25)27/h3-10,23H,2,11-12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVCTSZLDJPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

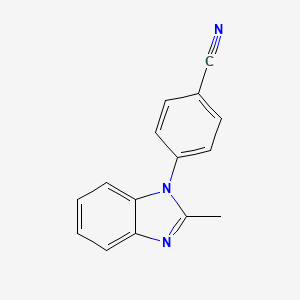
![N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2801570.png)
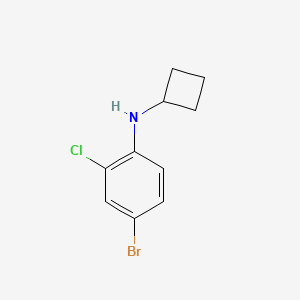
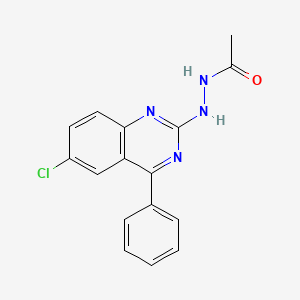
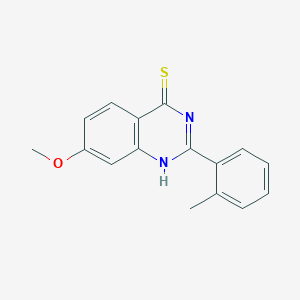
![6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2801578.png)
![5-(4-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2801579.png)
![6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2801582.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2801584.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2801585.png)


![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2801589.png)
